Ethyl 4-(cyclopropanesulfonamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

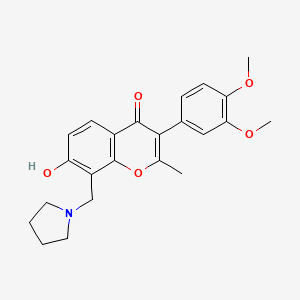

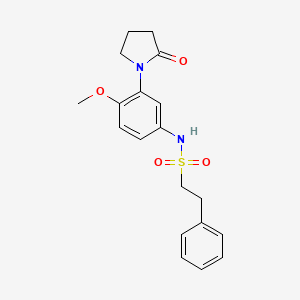

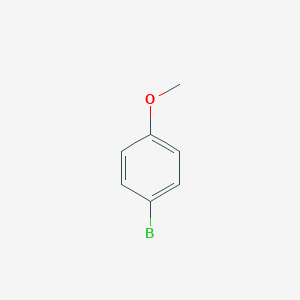

Ethyl 4-(cyclopropanesulfonamido)benzoate is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

Synthesis and Chemical Behavior

Sulfonamide derivatives have been extensively studied for their chemical reactivity and applications in synthesis. For example, the conversion of sulfinylated alkenoate esters to alkadienoate esters through pyrolysis demonstrates the reactivity of sulfonamide-related compounds under thermal conditions, producing ethyl alkadienoates and hydroxy-alkenoates as products (Tanikaga et al., 1984). This type of reaction showcases the versatility of sulfonamide derivatives in synthetic organic chemistry.

Biological Applications

Anticoagulant and Enzyme Inhibition

The inhibitory effects of sulfonamide derivatives on thrombin and factor Xa have been investigated, revealing their potential as anticoagulants. One study found that [ethyl p-(6-guanidinohexanoyloxy) benzoate] methanesulfonate exerted an anticoagulant effect on thrombin's clotting activity and competitively inhibited hydrolytic reactions by thrombin and factor Xa, among other enzymes (Ohno et al., 1980). Such findings underscore the therapeutic potential of sulfonamide derivatives in anticoagulation and other medical applications.

Materials Science

Proton Exchange Membranes

In the field of materials science, sulfonated poly(ether sulfone)s, which share structural motifs with sulfonamide derivatives, have been developed for fuel cell applications. These materials demonstrate the potential of sulfonated compounds in creating efficient proton exchange membranes for energy technologies (Matsumoto et al., 2009).

Mechanism of Action

Target of Action

Ethyl 4-(cyclopropanesulfonamido)benzoate is a local anesthetic . The primary targets of this compound are nerve endings and nerve trunks . These targets play a crucial role in the transmission of nerve impulses, which are responsible for sensation in the body .

Mode of Action

This compound acts on its targets by reversibly blocking the conduction of nerve impulses . This is achieved by the compound binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .

Biochemical Pathways

The biochemical pathway affected by this compound is the sodium ion channel pathway . By blocking the conduction of nerve impulses, this compound disrupts the normal functioning of this pathway . The downstream effects include a reduction in the excitability of the membrane and no effect on the resting potential .

Result of Action

The molecular and cellular effects of this compound’s action result in a loss of local sensation . This makes it useful for local surgery and treatment, as it allows for temporary relief of pain without affecting consciousness .

Action Environment

Like other local anesthetics, factors such as ph, temperature, and the presence of other substances could potentially influence its action .

Properties

IUPAC Name |

ethyl 4-(cyclopropylsulfonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-2-17-12(14)9-3-5-10(6-4-9)13-18(15,16)11-7-8-11/h3-6,11,13H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRYGJOYEYOFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B2595579.png)

![2-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2595586.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595588.png)

![2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2595589.png)

![N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide](/img/structure/B2595591.png)

![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopyrimidin-1-yl]acetic acid](/img/structure/B2595595.png)